17(S),18(R)-EETeTr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

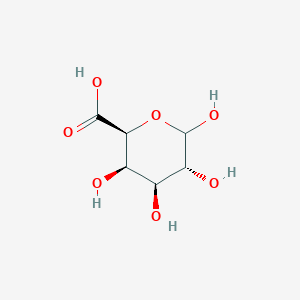

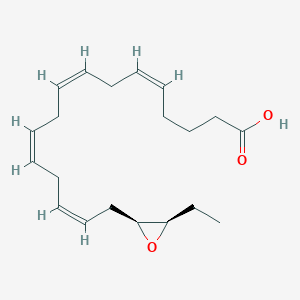

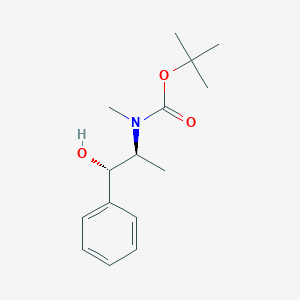

17(S),18(R)-EETeTr is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a derivative of arachidonic acid and belongs to the family of epoxyeicosatrienoic acids (EETs). EETs are known to have various physiological effects, including vasodilation, anti-inflammatory, and anti-apoptotic properties.

Applications De Recherche Scientifique

Role in Vascular Function

17(S),18(R)-EETeTr, as a metabolite of eicosapentaenoic acid (EPA), plays a crucial role in regulating arterial tone. Research indicates that it acts as a potent activator of calcium-activated (BK) potassium channels in vascular smooth muscle cells. This activation leads to vasodilation and improved vascular function, particularly in the context of an EPA-rich diet. The specificity of 17(R),18(S)-EETeTr in activating these channels over other regioisomers of EETeTr underscores its unique physiological role (Lauterbach et al., 2002).

Cardiomyocyte Function

17(S),18(R)-EETeTr exhibits significant effects on cardiomyocyte function, showing both negative chronotropic effects and protection against Ca2+ overload in neonatal rat cardiomyocytes. It has been noted that certain structural elements, like a cis-Δ(11,12)- or Δ(14,15)-olefin and a 17(R),18(S)-epoxide, are essential for its antiarrhythmic activity. The identification of analogues with these structures opens avenues for the development of new therapeutic agents to manage cardiac arrhythmias (Falck et al., 2011).

Interaction with BK Channel Subunits

Further research has delved into the interaction of 17,18-EETeTr with the BK α channel subunit in rodents, providing insights into the molecular mechanisms of its vasodilatory action. This interaction suggests that 17,18-EETeTr is an endogenous BK channel agonist, and its activity does not rely on changes in the internal global calcium concentration or local sarcoplasmic reticulum calcium release events. This finding has implications for understanding the molecular basis of vasodilation and the development of targeted vascular therapeutics (Hercule et al., 2007).

Metabolism by Human CYP1A1

The metabolism of eicosapentaenoic acid (EPA) by human cytochrome P450 1A1 (CYP1A1) has been studied, revealing a highly stereoselective formation of 17(R),18(S)-EETeTr. This stereoselectivity in the formation of 17(R),18(S)-EETeTr by human CYP1A1 suggests a unique pathway in the metabolism of EPA, potentially impacting the production of physiologically active metabolites in cardiovascular and other tissues (Schwarz et al., 2004).

Propriétés

Nom du produit |

17(S),18(R)-EETeTr |

|---|---|

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |

Clé InChI |

GPQVVJQEBXAKBJ-YQLHGUCYSA-N |

SMILES isomérique |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

SMILES canonique |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

Synonymes |

17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)